REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:13]2[CH:14]=[C:15]3[C:20](=[CH:21][CH:22]=2)[N:19]=[CH:18][CH:17]=[CH:16]3)=[C:6]([CH:12]=1)[C:7]([O:9]CC)=[O:8].O[Li].O>C1COCC1.CCO.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:13]2[CH:14]=[C:15]3[C:20](=[CH:21][CH:22]=2)[N:19]=[CH:18][CH:17]=[CH:16]3)=[C:6]([CH:12]=1)[C:7]([OH:9])=[O:8] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
0.244 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C(=O)OCC)C1)C=1C=C2C=CC=NC2=CC1
|
Name
|
LiOH—H2O
|
Quantity
|
0.164 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
THF EtOH H2O
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CCO.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with H2O (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C(=O)O)C1)C=1C=C2C=CC=NC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.201 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |